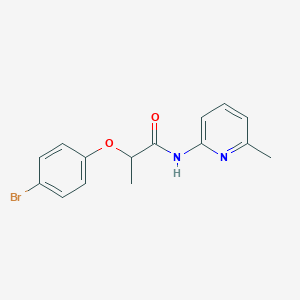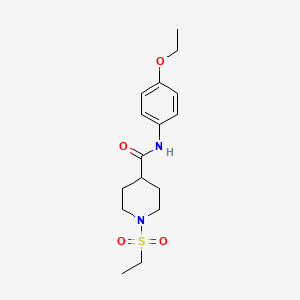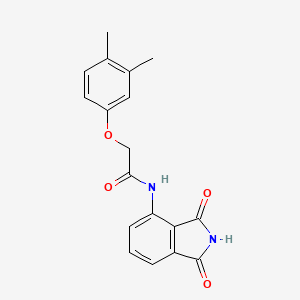
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide
描述
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN belongs to the class of compounds known as CB1 receptor inverse agonists, which are being extensively studied for their potential in treating various disorders such as obesity, diabetes, and addiction.
作用机制
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide acts as an inverse agonist at the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The CB1 receptor plays a crucial role in regulating various physiological processes such as appetite, metabolism, and pain sensation. 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide binds to the CB1 receptor and reduces its activity, leading to a decrease in appetite and food intake, as well as a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide can reduce food intake and body weight by decreasing appetite and increasing energy expenditure. 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. In addition, 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the major advantages of using 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor modulation without the confounding effects of other receptors. However, one limitation of using 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide is its relatively low potency compared to other CB1 receptor inverse agonists. This can make it difficult to achieve the desired level of receptor modulation in some experiments.
未来方向
There are several future directions for research on 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide. One area of interest is the development of more potent CB1 receptor inverse agonists that can achieve greater receptor modulation than 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide. Another area of research is the investigation of the potential therapeutic applications of 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide in other disorders such as pain and inflammation. Finally, there is a need for more research on the long-term effects of CB1 receptor modulation, as this could have important implications for the safety and efficacy of CB1 receptor inverse agonists as therapeutic agents.
科学研究应用
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been extensively studied for its potential therapeutic applications in various disorders. One of the major areas of research is the use of 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide as a potential treatment for obesity and related metabolic disorders. Studies have shown that 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide can reduce food intake and body weight in animal models of obesity. 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Another area of research is the use of 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide in the treatment of drug addiction. 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for addiction to drugs such as cocaine and opioids.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c1-13(23-16-11-9-15(20)10-12-16)19(22)21-18-8-4-6-14-5-2-3-7-17(14)18/h4,6,8-13H,2-3,5,7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLYBYSNTNRRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CCCC2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111460.png)
![methyl N-[5-(1-adamantyl)-2-methoxybenzoyl]tyrosinate](/img/structure/B4111465.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-pyrrolidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111466.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B4111471.png)
![methyl {4-[(2-methyl-3-nitrobenzoyl)amino]phenoxy}acetate](/img/structure/B4111480.png)
![methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate](/img/structure/B4111487.png)


![1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B4111516.png)
![N-(3-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4111520.png)



